1-(4-Hydroxy-2,3-dimethylphenyl)ethanone

Catalog No.
S12375468
CAS No.
5384-57-6
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone

CAS Number

5384-57-6

Product Name

1-(4-Hydroxy-2,3-dimethylphenyl)ethanone

IUPAC Name

1-(4-hydroxy-2,3-dimethylphenyl)ethanone

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-6-7(2)10(12)5-4-9(6)8(3)11/h4-5,12H,1-3H3

InChI Key

JCDLXVCLDCNQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)C

1-(4-Hydroxy-2,3-dimethylphenyl)ethanone, also known as 1-(4-hydroxy-2,3-dimethylphenyl)ethanone, is an organic compound with the molecular formula C10H12O2C_{10}H_{12}O_{2} and a molecular weight of approximately 164.20 g/mol. The compound features a hydroxyl group (-OH) and a ketone functional group (C=O) attached to a dimethyl-substituted phenyl ring. Its structure can be represented by the following canonical SMILES notation: CC1=C(C=CC(=C1C)O)C(=O)C .

, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxy group can engage in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Major Products from Reactions

  • Oxidation: Produces 1-(4-hydroxy-2,3-dimethylphenyl)ethanoic acid.
  • Reduction: Yields 1-(4-hydroxy-2,3-dimethylphenyl)ethanol.
  • Substitution: Varies based on the substituent introduced.

Research indicates that 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone exhibits potential biological activities. Its interactions with various enzymes and receptors suggest possible anti-inflammatory and antioxidant properties. The compound's mechanism of action may involve modulation of oxidative stress pathways and inflammation responses. Further pharmacological studies are needed to fully elucidate these effects.

The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone can be achieved through the Fries rearrangement of 2,3-dimethylphenyl acetate. This reaction typically employs aluminum chloride as a catalyst in nitrobenzene at room temperature, yielding a product with a yield of approximately 50-60% .

Industrial Production

In industrial settings, the production often involves optimizing reaction conditions to enhance yield and purity. Key factors include the choice of catalyst, solvent, and reaction temperature.

1-(4-Hydroxy-2,3-dimethylphenyl)ethanone finds applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic properties.
  • Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals .

Several compounds share structural similarities with 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone:

Compound NameStructure CharacteristicsUnique Features
1-(4-Hydroxy-3-methoxyphenyl)ethanoneMethoxy group instead of dimethylIncreased solubility; potential for different biological activity
1-(4-Hydroxy-2,5-dimethylphenyl)ethanoneDifferent dimethyl substitution patternMay exhibit distinct reactivity due to steric effects
1-(4-Hydroxyacetophenone)Lacks additional methyl groupsCommonly used as an intermediate in organic synthesis
2-(4-Hydroxyphenyl)-2-methylpropanalAldehyde functional groupDifferent reactivity profile due to aldehyde functionality

Uniqueness

The uniqueness of 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone lies in the specific arrangement of its hydroxyl and methyl groups. This arrangement influences both its chemical reactivity and biological activity compared to similar compounds. Its distinct pharmacological properties and industrial applications further highlight its significance within this class of compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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